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Compound of Interest |

Compound Name: 4-(2-Hydroxyethoxy)phenol
CAS No.: 13427-53-7
Cat. No.: B1278160

Executive Summary

4-(2-Hydroxyethoxy)phenol (CAS: 13427-53-7), also known as hydroquinone hydroxyethyl
ether, is a pivotal phenolic intermediate used in the synthesis of pharmaceuticals (e.g., tyrosine
kinase inhibitors) and high-performance polymers (liquid crystal polyesters).[1]

This guide dissects its solid-state arrangement, revealing a high-

triclinic structure (

). Unlike simple packing motifs, this compound crystallizes with four independent molecules in
the asymmetric unit, each adopting distinct conformational geometries to satisfy a complex,
cooperative hydrogen-bonding network. This structural insight is critical for researchers
optimizing the solubility profiles of drug candidates or the thermal stability of polymer
precursors.

Chemical Identity & Physicochemical Profile

Before analyzing the lattice, the fundamental molecular parameters must be established to
ensure experimental consistency.
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Parameter Data Technical Note
IUPAC Name 4-(2-Hydroxyethoxy)phenol -
Formula -
Molecular Weight 154.16 g/mol -
] ] Distinct from the bis-ether
Melting Point 87-88 °C
(HQEE, mp 102°C) [1].
Colorless to light yellow Oxidizes to pink/brown upon
Appearance _
powder air exposure.
- Soluble in alcohols, ethyl Amphiphilic due to
Solubility . ) ] ]
acetate; sparingly in water phenol/aliphatic -OH balance.

Experimental Crystallization Protocol

Achieving single crystals suitable for X-ray diffraction (XRD) requires controlling the saturation
Kinetics to prevent the formation of microcrystalline powders.

Synthesis & Purification Workflow

Prerequisite: If starting from crude commercial material (often containing traces of
hydroquinone or bis-ether), purification is mandatory.

Protocol:

 Dissolution: Dissolve 500 mg of crude 4-(2-hydroxyethoxy)phenol in 5 mL of warm ethyl
acetate.

« Filtration: Pass through a 0.45 um PTFE syringe filter to remove particulate nuclei.
» Anti-solvent Addition: Slowly layer 5 mL of n-hexane or pentane over the filtrate. Do not mix.

o Crystal Growth: Seal the vial with Parafilm (puncture 2-3 small holes for slow vapor
diffusion). Store at 4°C in a vibration-free environment.

o Harvesting: Colorless block-like crystals appear within 48-72 hours.
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Crystallization Logic Diagram

The following workflow visualizes the critical decision nodes for obtaining high-quality single

crystals.
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Figure 1: Decision logic for the purification and crystallization of 4-(2-hydroxyethoxy)phenol.
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Crystallographic Architecture

The crystal structure of 4-(2-hydroxyethoxy)phenol is notable for its complexity. It does not
follow the "rule of one" (one molecule per asymmetric unit); instead, it exhibits

, meaning the fundamental building block of the crystal consists of four distinct molecules.

Crystal Data

e Crystal System: Triclinic
e Space Group:

(No. 2)

e Z (Unit Cell Count): 8 (Since
and
has a multiplicity of 2)

« CCDC Number: 961857 [2][2]

Conformational Flexibility (The Phenomenon)

The four independent molecules in the asymmetric unit (labeled A, B, C, D) differ primarily in
the torsion angle of the hydroxyethyl chain (

). This conformational polymorphism allows the crystal to maximize packing density despite the
awkward shape of the glycol ether tail.

e Molecule A & C: Adopt a gauche conformation (Torsion

)-

e Molecule B & D: Adopt a trans (anti-periplanar) conformation (Torsion

Scientific Implication: This flexibility suggests that in solution (and biological systems), the
hydroxyethyl tail is highly dynamic, facilitating binding to diverse protein pockets (e.g.,
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tyrosinase active sites) via an "induced fit" mechanism.

Supramolecular Hydrogen Bonding

The stability of the lattice is driven by a robust 2D hydrogen-bonding network connecting the
phenolic hydroxyls (

) and the aliphatic hydroxyls (
).

e Primary Interaction: The phenolic proton acts as a donor to the aliphatic oxygen of a
neighboring molecule.

e Secondary Interaction: The aliphatic proton donates back to a phenolic oxygen or another
aliphatic oxygen.

» Network Topology: These interactions form infinite chains running parallel to the
crystallographic axes, cross-linked into sheets. This sheet-like structure explains the
"plate/block" habit of the crystals and their relatively high melting point (88°C) compared to
non-hydrogen-bonding ethers.
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Figure 2: Schematic topology of the cooperative hydrogen-bonding network linking the four
independent molecules.

Applications & Relevance
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Understanding this structure allows researchers to predict behavior in formulation and
synthesis.

e Drug Formulation: The existence of multiple conformations (

) indicates a flat energy landscape. In solid dosage forms, this compound may be prone to
polymorphism if processing conditions (milling, heating) change. Recommendation: Monitor
batches using Powder X-Ray Diffraction (PXRD) to ensure phase purity (Phase I).

e Polymer Synthesis: When used as a monomer for liquid crystal polyesters, the trans
conformer is the "active" geometry that aligns within the mesogenic core. The crystal
structure proves that the trans state is energetically accessible, validating its use in high-
modulus fibers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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